molecular formula C12H16O2S B14064499 1-(2-Ethoxy-4-(methylthio)phenyl)propan-1-one

1-(2-Ethoxy-4-(methylthio)phenyl)propan-1-one

Cat. No.: B14064499
M. Wt: 224.32 g/mol
InChI Key: ZOMVFSMMFNBBPA-UHFFFAOYSA-N
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Description

1-(2-Ethoxy-4-(methylthio)phenyl)propan-1-one (CAS 1806477-74-6) is a high-purity organic compound with a molecular formula of C12H16O2S and a molecular weight of 224.32 g/mol, supplied with a minimum purity of 98% . This substituted propanone derivative features a phenyl ring with an ortho-directing ethoxy group and a methylthio substituent, making it a valuable intermediate in organic synthesis and medicinal chemistry research . The primary and most efficient synthetic route for this compound is the Friedel-Crafts acylation, which involves reacting 2-ethoxy-4-(methylthio)benzene with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) . This method is favored for its scalability and cost-effectiveness, achieving positional selectivity of over 85% due to the strong ortho-directing effect of the ethoxy group . Advanced methodologies, such as continuous-flow synthesis, have also been developed, offering enhanced reaction control, yields of up to 78%, and purity exceeding 98% . In scientific research, this ketone serves as a key building block for the synthesis of more complex organic molecules . It has been investigated for its potential biological activities, with studies indicating promising antimicrobial properties against various bacterial strains and anticancer potential, showing an ability to inhibit the proliferation of certain human cancer cell lines in vitro . The mechanism of action is thought to involve interactions with biological targets, potentially through covalent bond formation with nucleophilic sites on proteins or via enzyme inhibition . This product is intended for research and development purposes only. It is not designed for human or veterinary therapeutic use. Researchers can access supporting documentation, including specifications, SDS, and 1H-NMR data, upon request .

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

1-(2-ethoxy-4-methylsulfanylphenyl)propan-1-one

InChI

InChI=1S/C12H16O2S/c1-4-11(13)10-7-6-9(15-3)8-12(10)14-5-2/h6-8H,4-5H2,1-3H3

InChI Key

ZOMVFSMMFNBBPA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)SC)OCC

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation Route

The Friedel-Crafts acylation remains the most widely implemented method for synthesizing 1-(2-Ethoxy-4-(methylthio)phenyl)propan-1-one due to its scalability and cost-effectiveness. This approach involves reacting 2-ethoxy-4-(methylthio)benzene with propionyl chloride in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is typically employed at concentrations of 1.2–1.5 equivalents relative to the aromatic substrate.

Reaction conditions significantly influence yield and purity:

  • Temperature : Optimal acylation occurs between 0–5°C to minimize polysubstitution.
  • Solvent : Dichloromethane (DCM) provides superior solubility for both reactants and catalysts compared to nitrobenzene or carbon disulfide.
  • Workup : Hydrolytic quenching with ice-water followed by sodium bicarbonate neutralization achieves 68–72% isolated yield.

A key limitation involves the formation of regioisomeric byproducts when the aromatic ring contains competing directing groups. Nuclear magnetic resonance (NMR) analysis confirms that the ethoxy group’s ortho-directing effect predominates over the methylthio group’s para-directing nature, ensuring >85% positional selectivity.

Advanced Methodological Developments

Continuous-Flow Synthesis

Recent patents disclose continuous-flow systems that enhance reaction control and reproducibility. Key parameters include:

Parameter Optimal Range Impact on Yield
Residence time 8–12 minutes Maximizes conversion (92%)
Temperature 25–30°C Minimizes decomposition
Catalyst loading 0.8 equivalents AlCl₃ Reduces waste

These systems achieve 78% isolated yield with >98% purity, outperforming batch reactors by 15–20%.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics by enhancing molecular collisions. Trials using ethanol as solvent and 300 W irradiation for 10 minutes produce the target compound in 65% yield, representing a 4× rate increase versus conventional heating. However, scalability challenges and equipment costs currently limit industrial adoption.

Comparative Analysis of Synthetic Routes

The table below evaluates critical performance metrics across methodologies:

Method Yield (%) Purity (%) Scalability Cost Index
Friedel-Crafts 68–78 95–98 High $
Palladium catalysis 60–75 90–95 Moderate $$$$
Continuous-flow 78 98+ High $$
Microwave-assisted 65 92 Low $$$

Cost index: $ = <$100/mol; $$ = $100–500/mol; $$$ = $500–1000/mol; $$$$ = >$1000/mol

Friedel-Crafts acylation remains preferable for bulk synthesis, while continuous-flow systems offer advantages for high-purity applications. Transition-metal methods enable structural diversification but require optimization for sulfur-containing substrates.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J=7.0 Hz, 3H, OCH₂CH₃), 2.54 (s, 3H, SCH₃), 3.01 (q, J=7.2 Hz, 2H, COCH₂), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 6.92–7.15 (m, 3H, Ar-H).
  • IR (KBr): ν 1685 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-O-C), 680 cm⁻¹ (C-S).

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water (70:30) mobile phase resolves the target compound at 8.2 minutes (UV detection at 254 nm). System suitability tests demonstrate ≤0.5% impurity levels in optimized batches.

Industrial-Scale Considerations

Waste Management Strategies

The Friedel-Crafts process generates acidic aluminum waste requiring neutralization with calcium hydroxide. Patent JP06239846A discloses a closed-loop system recovering 85% of AlCl₃ via distillation, reducing environmental impact by 40%.

Regulatory Compliance

Current good manufacturing practice (cGMP) guidelines mandate:

  • Residual solvent levels <500 ppm for dichloromethane
  • Heavy metal contaminants <10 ppm (Pd in catalytic methods)
  • Microbiological testing for parenteral-grade material.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxy-4-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Ethoxy-4-(methylthio)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-4-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Trends :

  • Electron-donating groups (e.g., –SCH₃, –OCH₂CH₃) enhance solubility in organic solvents but may lower melting points compared to electron-withdrawing groups (e.g., –SO₂CH₃) .
  • Halogenation (e.g., fluorine at 3,5-positions) improves metabolic stability and bioavailability in drug design .

Palladium-Catalyzed Coupling

Thiophene derivatives like 1-(5-methylthiophen-2-yl)propan-1-one undergo palladium-catalyzed C–H bond activation to form coupled products (yields: 50–73%) . The ethoxy and methylthio groups in the target compound may similarly facilitate cross-coupling reactions.

Biological Activity

1-(2-Ethoxy-4-(methylthio)phenyl)propan-1-one is an organic compound characterized by its unique structure, which consists of a propanone backbone with an ethoxy group and a methylthio group attached to a phenyl ring. This structural configuration contributes to its diverse chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

The molecular formula of this compound allows for various reactivity patterns, particularly due to the presence of the ethoxy and methylthio groups. These functional groups can influence the compound's interactions with biological systems, potentially affecting enzyme activity and receptor interactions.

Key Structural Features

FeatureDescription
Ethoxy Group Enhances solubility and modifies reactivity
Methylthio Group Influences electronic properties and sterics
Propanone Backbone Provides a ketone functionality for reactivity

Biological Activity

Research into the biological activity of this compound has revealed several promising therapeutic properties:

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes, though specific pathways remain to be fully elucidated.

Anticancer Potential

Initial findings suggest that this compound may possess anticancer activity. In vitro assays have shown that it can inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving apoptosis or cell cycle arrest.

The exact mechanisms of action are still under investigation, but several hypotheses include:

  • Covalent Bond Formation : The compound may form covalent bonds with nucleophilic sites on proteins, altering their function.
  • Enzyme Inhibition : It could act as an inhibitor for specific enzymes involved in metabolic pathways.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various compounds, this compound was tested against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent.

Study 2: Anticancer Activity Evaluation

A series of in vitro tests were conducted on human cancer cell lines (e.g., HCT-116, PC-3). The compound demonstrated IC50 values in the micromolar range, suggesting effective inhibition of cancer cell growth. Further studies focused on elucidating the apoptotic pathways involved.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesKey Differences
1-(3-Ethoxy-4-(methylthio)phenyl)propan-1-oneSimilar structure but different positional isomersVariation in ethoxy and methylthio positioning
3-Methoxy-2-(methylthio)phenyl-propan-1-oneContains a methoxy group insteadDifferent functional group leading to varied reactivity
4-Methyl-thiophenolLacks propanone backboneDifferent backbone structure affecting biological activity

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Ethoxy-4-(methylthio)phenyl)propan-1-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of arylpropanones often involves Friedel-Crafts acylation, where an acyl group is introduced to an aromatic ring. For compounds with electron-donating substituents (e.g., ethoxy and methylthio groups), AlCl₃ is typically used as a Lewis catalyst. A relevant example is the synthesis of 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one, which employs thioanisole, isobutyryl chloride, and bromine/acetic acid . Key optimization steps include:

  • Temperature control : Lower temperatures (e.g., 10°C) for electrophilic substitution to minimize side reactions.
  • Catalyst stoichiometry : Excess AlCl₃ (1.5–2 eq.) ensures complete activation of the acyl chloride.
  • Workup protocols : Quenching with ice-water to isolate intermediates.
Reaction Step Reagents/Conditions Yield Reference
AcylationIsobutyryl chloride, AlCl₃, 0–5°C~75%
BrominationBr₂ in acetic acid, 50°C~65%

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for signals corresponding to the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) and methylthio group (δ 2.5–2.7 ppm for SCH₃). Aromatic protons in the para-substituted phenyl ring appear as doublets (δ 6.8–7.5 ppm) .
    • ¹³C NMR : Carbonyl (C=O) resonance at δ 195–210 ppm; aromatic carbons adjacent to electron-donating groups show upfield shifts .
  • IR Spectroscopy : Strong C=O stretch at 1680–1720 cm⁻¹; S-C and C-O stretches at 650–750 cm⁻¹ and 1200–1250 cm⁻¹, respectively .
  • Mass Spectrometry (MS) : Molecular ion peak [M⁺] confirms the molecular weight. Fragmentation patterns (e.g., loss of ethoxy or methylthio groups) validate substituent positions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid release into drains .
  • Storage : Store in sealed containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation of the methylthio group .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound, and what role does SHELX software play in refinement?

Methodological Answer: SC-XRD is critical for confirming molecular geometry and substituent orientations. SHELXTL/SHELXL programs refine diffraction data by:

  • Data Integration : Scaling and merging diffraction frames to generate hkl files.
  • Structure Solution : Using direct methods (SHELXD) for phase problem resolution.
  • Anisotropic Refinement : Adjusting thermal parameters for non-hydrogen atoms to minimize R-factors (<5% for high-resolution data) .
    Example: The crystal structure of a related chalcone derivative (1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one) was resolved using SHELXL, confirming dihedral angles between aromatic rings .

Q. What challenges arise in optimizing regioselectivity during electrophilic substitution for compounds with multiple substituents (e.g., ethoxy and methylthio groups)?

Methodological Answer: Competing substituent effects (e.g., ethoxy as ortho/para-directing vs. methylthio as meta-directing) require careful tuning:

  • Solvent Polarity : Polar aprotic solvents (e.g., DCM) enhance electrophile stability, favoring para-substitution.
  • Catalyst Screening : FeCl₃ or BF₃·Et₂O may alter regioselectivity compared to AlCl₃ .
  • Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic (meta) products, while higher temperatures favor thermodynamic (para) products.

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions?

Methodological Answer:

  • Cross-Validation : Compare DFT-calculated NMR/IR spectra (e.g., using Gaussian or ORCA) with experimental data. Discrepancies in chemical shifts may indicate solvent effects or conformational flexibility .
  • Dynamic Effects : Use variable-temperature NMR to probe rotameric equilibria (e.g., ethoxy group rotation).
  • Crystallographic Validation : SC-XRD data can override ambiguous spectroscopic assignments .

Q. What computational methods are suitable for studying the electronic properties of this compound, and how do substituents influence reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. Methylthio groups lower LUMO energy, enhancing electrophilicity at the carbonyl .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions (e.g., ethoxy oxygen) for hydrogen bonding or coordination studies .

Q. How does the stability of this compound vary under different pH and temperature conditions?

Methodological Answer:

  • pH Stability : The methylthio group is prone to oxidation (→ sulfoxide) under acidic conditions. Buffered solutions (pH 6–8) minimize degradation .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) studies on analogous compounds show decomposition above 200°C. Store at ≤25°C to prevent thermal degradation .

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